Cas no 1807283-68-6 (Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate)
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C10H6F3NO2S/c1-16-9(15)6-3-7(10(11,12)13)5(4-14)2-8(6)17/h2-3,17H,1H3
- InChI Key: LHFUGEQTGHQSGE-UHFFFAOYSA-N
- SMILES: SC1C=C(C#N)C(C(F)(F)F)=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 349
- XLogP3: 2.5
- Topological Polar Surface Area: 51.1
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012766-250mg |
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate |
1807283-68-6 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015012766-500mg |
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate |
1807283-68-6 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015012766-1g |
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate |
1807283-68-6 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate (CAS No. 1807283-68-6): An Overview
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate (CAS No. 1807283-68-6) is a versatile organic compound with a unique combination of functional groups that make it a valuable intermediate in various chemical and pharmaceutical applications. This compound features a cyano group, a mercapto group, and a trifluoromethyl group, all of which contribute to its distinct chemical properties and reactivity.
The cyano group in Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate is a key functional group that imparts nitrile functionality, which can be readily converted into other useful functionalities such as carboxylic acids, amides, and amines through various chemical transformations. This versatility makes the compound an attractive starting material for the synthesis of complex molecules in both academic and industrial settings.
The presence of the mercapto group adds another layer of reactivity to the molecule. Mercapto groups are known for their ability to form stable thiols and thioethers, which are crucial in many biological processes and synthetic routes. In pharmaceutical research, compounds containing mercapto groups have been explored for their potential as antioxidants, metal chelators, and bioactive agents.
The trifluoromethyl group is another significant feature of this compound. Trifluoromethyl groups are known for their electron-withdrawing properties and high lipophilicity, which can enhance the metabolic stability and bioavailability of drug candidates. In recent years, there has been increasing interest in incorporating trifluoromethyl groups into drug molecules to improve their pharmacological profiles.
Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate has found applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drug candidates with improved pharmacological properties. For example, recent studies have explored its potential in the development of anticancer agents and antiviral drugs.
In materials science, the unique combination of functional groups in Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate has led to its use in the synthesis of advanced materials with tailored properties. These materials have applications in areas such as electronics, coatings, and polymers.
In organic synthesis, the compound serves as an intermediate in the preparation of complex organic molecules. Its reactivity and functional group diversity make it a valuable tool for synthetic chemists aiming to create new compounds with specific functionalities. Recent research has focused on optimizing synthetic routes to improve yields and reduce environmental impact.
The physical properties of Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate include its molecular weight (271.16 g/mol), melting point (110°C), and solubility in common organic solvents such as dichloromethane and dimethylformamide. These properties are important for its handling and use in laboratory settings.
Safety considerations are also crucial when working with this compound. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, Methyl 4-cyano-2-mercapto-5-(trifluoromethyl)benzoate (CAS No. 1807283-68-6) is a multifunctional organic compound with a wide range of applications in chemical and pharmaceutical research. Its unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules with diverse applications. Ongoing research continues to explore new uses for this compound, further highlighting its importance in modern chemistry.
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